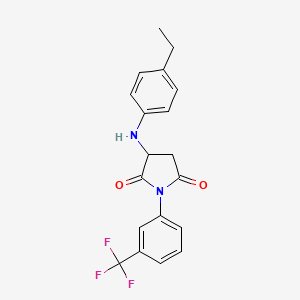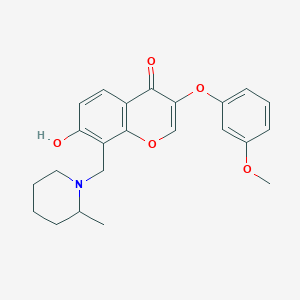
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a synthetic organic molecule of interest in medicinal chemistry. This compound's unique structure, combining elements of pyridazinone, fluorophenyl, and pyrrole groups, contributes to its diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide generally involves multi-step processes including:
Formation of the pyridazinone core by cyclizing appropriate precursors.
Introduction of the fluorophenyl group through electrophilic substitution.
Coupling the pyrrole derivative via an amidation reaction to form the final structure.
Industrial Production Methods
Industrial production involves scaling up these processes with optimized conditions to ensure high yield and purity. This includes meticulous control of reaction temperature, solvent choice, and reaction times to maintain consistency across batches.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The pyrrole ring can undergo oxidation, which may alter its pharmacological properties.
Reduction: Hydrogenation of the pyridazinone moiety to the corresponding hydroxy derivative.
Substitution: The fluorophenyl group can participate in various nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate for oxidizing the pyrrole ring.
Reducing Agents: For example, lithium aluminum hydride for reducing the pyridazinone.
Substituents: Nucleophiles like alkoxides in the presence of a base for aromatic substitution.
Major Products
Depending on the reaction conditions, these reactions can lead to derivatives that could possess varied biological activities, highlighting the compound's versatility in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
This compound is of interest in various fields:
Chemistry: Utilized as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic properties in treating various diseases.
Industry: Employed in developing novel materials with specific desired properties.
Wirkmechanismus
The compound's mechanism of action involves:
Molecular Targets: Binding to specific receptors or enzymes, modifying their activity.
Pathways Involved: Interacting with signaling pathways that regulate cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-chlorophenyl)-1H-pyrrole-2-carboxamide: Similar in structure but has a chlorine atom instead of a fluorine, which could affect its reactivity and biological activity.
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-methylphenyl)-1H-pyrrole-2-carboxamide: Featuring a methyl group in place of the fluorophenyl, this compound may show distinct pharmacokinetic properties.
Uniqueness
The presence of the fluorophenyl group in N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide provides it with unique electronic and steric properties that influence its interaction with biological targets, setting it apart from its analogs.
Eigenschaften
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-16-5-3-13(4-6-16)15-11-18(23-12-15)20(27)22-9-10-25-19(26)8-7-17(24-25)14-1-2-14/h3-8,11-12,14,23H,1-2,9-10H2,(H,22,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWAAIBZQKBIHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride](/img/new.no-structure.jpg)


![4-methyl-N-(2-(6-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2380857.png)
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380859.png)

![1-{3-[(2-Chlorophenyl)methoxy]phenyl}piperazine dihydrochloride](/img/structure/B2380865.png)

![5-Amino-3-(isobutylthio)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B2380867.png)

![3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)-1-(4-methylthiophene-2-carbonyl)azetidine](/img/structure/B2380870.png)


